molecular formula C19H30N4O5S B7854184 (r)-2-Amino-5-(n'-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)formohydrazonamido)pentanoic acid

(r)-2-Amino-5-(n'-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)formohydrazonamido)pentanoic acid

Cat. No.: B7854184
M. Wt: 426.5 g/mol
InChI Key: ASFXBICQUIOYIN-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex amino acid derivative featuring:

  • An (R)-configured α-amino acid backbone.
  • A pentanoic acid chain substituted with a formohydrazonamido group.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by sulfonyl groups or aromatic systems.

Properties

IUPAC Name

(2R)-2-amino-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O5S/c1-11-12(2)17(13(3)14-9-19(4,5)28-16(11)14)29(26,27)23-22-10-21-8-6-7-15(20)18(24)25/h10,15,23H,6-9,20H2,1-5H3,(H,21,22)(H,24,25)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFXBICQUIOYIN-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NNC=NCCC[C@H](C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-Amino-5-(N'-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)formohydrazonamido)pentanoic acid, commonly referred to as H-D-Arg(Pbf)-OH, is a derivative of the amino acid arginine. This compound is notable for its unique structure that includes a pentamethyl-dihydrobenzofuran sulfonyl group, which significantly influences its biological activity. This article reviews the synthesis methods, biological evaluations, and potential therapeutic applications of this compound.

Molecular Formula : C19H30N4O5S
Molecular Weight : 426.5 g/mol
IUPAC Name : 2-amino-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid
InChI Key : ASFXBICQUIOYIN-UHFFFAOYSA-N

Synthesis

The synthesis of H-D-Arg(Pbf)-OH typically involves protecting the guanidino group of arginine with the Pbf group through a series of chemical reactions. This process often utilizes solid-phase peptide synthesis (SPPS) techniques which enhance the efficiency and yield of the final product. Notably, microwave-assisted SPPS has been reported to improve synthesis outcomes significantly .

The biological activity of compounds similar to H-D-Arg(Pbf)-OH often involves interactions with cellular targets such as tubulin. The inhibition of tubulin polymerization has been observed in related compounds at micromolar concentrations. This mechanism is crucial as it disrupts mitosis in cancer cells .

Case Studies

  • Antitumor Activity Assessment
    • Study Design : A panel of 60 human tumor cell lines was screened to evaluate the anticancer activity of various dihydrobenzofuran derivatives.
    • Findings : Compounds with structural similarities to H-D-Arg(Pbf)-OH showed promising results against leukemia and breast cancer cell lines .
  • Inhibition of Tubulin Polymerization
    • Study Findings : Related compounds demonstrated that modifications in their structure could enhance or diminish their ability to inhibit tubulin polymerization. This suggests that H-D-Arg(Pbf)-OH may exhibit similar behavior depending on its specific structural features .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
H-D-Arg(Boc)-OHArginine derivative with Boc groupModerate anticancer activityCommonly used in peptide synthesis
H-D-Arg(Tos)-OHArginine derivative with Tosyl groupLimited studies availableLess stable than Pbf
H-D-Arg(Pbf)-OHArginine derivative with Pbf groupPotentially high anticancer activityUnique due to stability and efficiency

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Backbone Analysis

Compound 26 ():
  • Structure: 5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid.
  • Key Differences :
    • Replaces the dihydrobenzofuran-sulfonyl group with a thiazole ring and phenylacetamido substituent.
    • Lacks the formohydrazonamido linkage.
  • Synthesis: Prepared via esterification and coupling reactions, yielding a white powder (91%) with distinct $ ^1 \text{H NMR} $ signals at δ 1.50–1.56 (m, 4H) and δ 2.22 (t, J = 6.9 Hz, 2H) for the pentanoic acid chain .
  • Implications : The thiazole ring may enhance metabolic stability compared to the target compound’s benzofuran system, but the absence of a sulfonyl group could reduce electrophilic reactivity.
Compound a ():
  • Structure: (R)-2-Amino-2-phenylacetic acid.
  • Key Differences: Simpler backbone lacking the extended pentanoic acid chain and sulfonyl-dihydrobenzofuran group.
  • Implications : The minimal structure highlights the importance of the target compound’s bulky substituents for receptor binding or solubility modulation.
Compounds r and s ():
  • Structure : Feature thiazolidine rings , carboxy groups , and multiple phenylacetamido branches .
  • Key Differences :
    • Incorporate bicyclic systems (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) absent in the target compound.
NMR Data :
  • Target Compound : Expected $ ^1 \text{H NMR} $ signals for the dihydrobenzofuran system would include methyl group resonances (δ ~1.2–1.5) and aromatic protons (δ ~6.5–7.5). The sulfonyl group may deshield adjacent protons, as seen in compound 26’s thiazole-linked protons (δ 7.16–7.35) .
  • Compound 1 (Zygocaperoside) (): Exhibits $ ^1 \text{H NMR} $ peaks for glycosidic protons (δ 3.0–5.5), contrasting with the target’s aliphatic and aromatic signals. This underscores the role of substituents in dictating spectroscopic profiles .

Pharmacological Potential

While direct activity data are lacking, structural analogs provide clues:

  • Sulfonyl Groups: Present in both the target compound and Pharmacopeial compounds (e.g., r, s), these groups are known to enhance binding to serine proteases or kinases .

Data Table: Structural and Functional Comparison

Compound Name Key Features Potential Advantages Limitations
Target Compound Dihydrobenzofuran-sulfonyl, formohydrazonamido, (R)-amino acid Balanced steric bulk, synthetic feasibility Unconfirmed bioactivity
Compound 26 () Thiazole, phenylacetamido, pentanoic acid Metabolic stability Limited electrophilic reactivity
Compound a () (R)-2-Amino-2-phenylacetic acid Simplicity, chiral recognition Lack of functional diversity
Compound s () Bicyclic framework, thiazolidine, carboxy groups Target selectivity Synthetic complexity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.